Benzo[ghi]perylene

Catalog No.
S581435
CAS No.
191-24-2
M.F
C22H12
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[ghi]perylene

CAS Number

191-24-2

Product Name

Benzo[ghi]perylene

IUPAC Name

hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H

InChI Key

GYFAGKUZYNFMBN-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2

Solubility

9.41e-10 M
In water, 2.6X10-4 mg/L at 25 °C
Soluble in 1,4-dioxane, dichloromethane, benzene, and acetone
Solubility in water: none

Synonyms

1,12-benzoperylene, 1,12-benzperylene, benzo(ghi)perylene

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2

Environmental Monitoring and Pollution Assessment:

Benzo[ghi]perylene is a prominent marker of environmental pollution, particularly from incomplete combustion processes like vehicle emissions and industrial activities []. Due to its persistence and presence in various environmental matrices like air, water, and sediments, it serves as a crucial indicator of historical and ongoing contamination []. Researchers use its presence and concentration to assess the extent and sources of PAH pollution in specific environments.

Toxicology and Carcinogenicity Studies:

Benzo[ghi]perylene, like many PAHs, exhibits potential health risks, including carcinogenicity []. It interacts with the aryl hydrocarbon receptor (AhR) in cells, potentially triggering pathways involved in cancer development []. Scientists use benzo[ghi]perylene in in vitro and in vivo studies to understand the mechanisms of PAH-induced toxicity and carcinogenicity, aiming to identify potential health risks associated with environmental exposure.

Understanding Cellular Processes and Signaling Pathways:

Recent research explores the influence of benzo[ghi]perylene beyond its potential carcinogenicity. Studies suggest its role in inducing cellular dormancy, a state where cells temporarily halt proliferation, and endoplasmic reticulum stress, a cellular stress response []. Investigating these effects helps researchers understand the broader cellular and molecular mechanisms influenced by PAHs and their potential implications for various health conditions.

Benzo[ghi]perylene is a polycyclic aromatic hydrocarbon characterized by its complex structure, consisting of five fused benzene rings, with the chemical formula C22_{22}H12_{12}. This compound is known for its occurrence in various environmental contexts, primarily as a result of incomplete combustion processes, such as those occurring in automobile exhausts, tobacco smoke, and industrial emissions. It is also found in coal tar and crude oil, making it a significant environmental pollutant and a member of the list of priority pollutants established by the Environmental Protection Agency. Benzo[ghi]perylene is recognized for its potential mutagenic and carcinogenic properties, raising concerns regarding its impact on human health and ecosystems .

Benzo[ghi]perylene is not known to have a specific biological mechanism of action. However, its lipophilicity allows it to accumulate in fatty tissues and potentially interact with cellular processes [].

Typical of polycyclic aromatic hydrocarbons. Notably, it can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of its aromatic rings. Additionally, it can be oxidized to form various metabolites, including benzo[ghi]perylene 3,4-oxide, which has been shown to interact with DNA, leading to genotoxic effects. The compound's reactivity is influenced by its structure, which allows for the formation of stable adducts with nucleophiles such as DNA bases .

Research indicates that benzo[ghi]perylene exhibits significant cytotoxic and genotoxic effects. Studies have demonstrated that it can induce DNA damage in human bronchial cell lines, leading to phosphorylation of histone H2AX—a marker of DNA double-strand breaks. This genotoxicity is attributed to the formation of bulky DNA adducts that interfere with cellular processes and can trigger apoptosis. The compound has been linked to activation of the aryl hydrocarbon receptor pathway, further contributing to its biological effects .

Benzo[ghi]perylene can be synthesized through various methods:

  • Pyrolysis of Organic Compounds: This method involves heating organic materials in the absence of oxygen, leading to the formation of complex hydrocarbons including benzo[ghi]perylene.
  • Chemical Synthesis: Laboratory synthesis often employs multi-step organic reactions starting from simpler aromatic compounds. For instance, cyclization reactions can be used to construct the fused ring system characteristic of benzo[ghi]perylene.
  • Natural Extraction: The compound can also be extracted from natural sources such as coal tar or crude oil through solvent extraction techniques.

Each method has its advantages and limitations regarding yield, purity, and environmental impact .

Benzo[ghi]perylene has several applications:

  • Environmental Monitoring: Due to its status as a pollutant, it is often monitored in air and water quality assessments.
  • Research: Its biological activity makes it a subject of study in toxicology and cancer research.
  • Material Science: It is investigated for use in organic electronic materials due to its photophysical properties.

Despite its applications, caution is advised due to its potential health risks associated with exposure .

Studies on benzo[ghi]perylene have focused on its interactions with biological molecules:

  • DNA Interactions: The compound forms stable adducts with DNA bases, leading to mutations and potential carcinogenic effects.
  • Cellular Pathways: Interaction with cellular signaling pathways has been observed, particularly through the activation of the aryl hydrocarbon receptor.
  • Metabolic Pathways: Research indicates that metabolic conversion of benzo[ghi]perylene can lead to more reactive intermediates that exacerbate its genotoxic potential .

Benzo[ghi]perylene shares structural similarities with other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameStructure ComplexityCarcinogenic PotentialCommon Sources
Benzo[a]pyrene5 ringsHighTobacco smoke, grilled foods
Pyrene4 ringsModerateCoal tar, combustion products
Coronene6 ringsLowNatural sources
Dibenzo[a,h]anthracene6 ringsHighIndustrial processes

Benzo[ghi]perylene stands out due to its unique five-ring structure and significant environmental persistence. Its high carcinogenic potential makes it particularly concerning compared to other similar compounds like pyrene or coronene, which may have lower toxicity profiles .

Physical Description

Benzo[ghi]perylene is a colorless to white crystalline solid. Water insoluble.
PALE YELLOW-GREEN CRYSTALS.

Color/Form

Yellow-green fluorescent leaflets from benzene
Large, pale yellow-green plates (recrystallized from xylene)

XLogP3

6.6

Boiling Point

550 °C at 760 mm Hg
550 °C

Density

1.3 g/cu cm
1.3 g/cm³

LogP

6.63 (LogP)
log Kow = 6.63
6.58

Melting Point

531 to 534 °F (NTP, 1992)
278.0 °C
278.3 °C
278 °C

UNII

5ZME2E2Q9L

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 25 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 24 of 25 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Benzo(ghi)perylene is found as a yellow-green fluorescent leaflet. It is not very soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benzo(ghi)perylene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of benzo(ghi)perlyene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benzo(ghi)perylene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires, volcanoes). The general population may also be exposed to benzo(ghi)perylene when eating grilled and smoked meat and fish as well as when eating food prepared with some plant oils. Consumption of drinking water may also be a route of exposure. If benzo(ghi)perylene is released to the environment, it will be in or on particles that eventually fall to the ground. Benzo(ghi)perylene will also be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be slowly broken down by microorganisms and is expected to build up in some aquatic organisms. RISK: Data on the potential for benzo(ghi)perylene alone to produce toxic effects in humans were not available. Studies in humans have shown changes in immune system components in the blood in coke oven workers exposed to a mixture of PAHs, including fluoranthene, perylene, pyrene, benzo(a)pyrene, chrysene, benz(a)anthracene, dibenz(a,h)anthracene, and benzo(ghi)perylene. However, the contribution of benzo(ghi)perylene to the toxic effects of this mixture cannot be determined. No data regarding the potential for non-cancer toxic effects in laboratory animals were available. Data on the potential for benzo(ghi)perylene to cause infertility, abortion, or birth defects in laboratory animals were not available. No clear evidence of carcinogenicity was observed in laboratory animals following dermal exposure or subcutaneous injection. Skin exposure to benzo(ghi)perylene before or after exposure to known carcinogens did not increase exposure-related skin tumors; however, simultaneous exposure to benzo(ghi)perylene and benzo(a)pyrene increased the number of tumors. A small increase in lung and thorax tumors were observed in rats following direct lung implantation of benzo(ghi)perylene. The U.S. EPA IRIS program and the International Agency for Research on Cancer determined that data are inadequate for an assessment of the human carcinogenic potential of benzo(ghi)perylene based on no human data and inadequate data from laboratory animals. The potential for benzo(ghi)perylene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.00e-10 mmHg
1.0X10-10 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

191-24-2

Wikipedia

Benzo[ghi]perylene

Biological Half Life

561.95 Days

General Manufacturing Information

Benzo(ghi)perylene occurs ubiquitously in products of incomplete combustion; it also occurs in considerable amounts in coal-tar and is an important component of gasoline engine exhaust.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: HPLC, fluorescence/ultra violet detection; Analyte: benzo(ghi)perylene; Matrix: air; Detection Limit: 0.0030 - 0.50 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detector; Analyte: benzo(ghi)fluoranthene; Matrix: air; Detection Limit: ca. 0.3 to 0.5 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: benz(ghi)perylene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 12 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: benz(ghi)perylene; Matrix: municipal and industrial discharges; Detection Limit: 0.076 ug/L.
For more Analytic Laboratory Methods (Complete) data for BENZO(GHI)PERYLENE (27 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benz(ghi)perylene; Matrix: marine animal tissues; Detection Limit: 3 ng/g.
Polycyclic aromatic compound fractions (including benzo(ghi)perylene) were resolved from fish tissue and analyzed by capillary gas chromatography. Examples of chromatograms prepared from tissue of fish taken from polluted and pristine waterways are given. The limit of detection is less than 0.2 ppb (ng/g wet tissue).
SFSAS Method SFSAS-29: Organics in Biological Tissue: Extraction and Analysis of Organics in Biological Tissue; Capillary GC MS detection, tissue, detection limit of 2.0 mg/kg.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.[Sigma-Aldrich; Safety Data Sheet for Benzo

Interactions

In tests for cocarcinogenic activity, benzo(a)pyrene was tested as the carcinogen at 5 ug applied simultaneously in the same solution with the cocarcinogen benzo(ghi)perylene (0.007 or 0.021 mg/dose) 3 times weekly in 0.1 mL acetone to groups of 50 female ICR/HU mice. Lower dose group had first papilloma in 238 days, with papillomas in 19 mice and squamous carcinomas in 10 mice; the higher dose group had first papilloma in 222 days, with papillomas in 20 mice and squamous carcinomas in 18 mice. No effects were observed in benzo(ghi)perylene admin at 0.021 mg/dose without benzo(a)perylene. /From table/
... In this study, human hepatoma HepG2 cells cotreated with benzo[a]pyrene (BaP) and benzo[g,h,i]perylene (BghiP) were used as a model to investigate the cocarcinogenic mechanism of BghiP in BaP-induced carcinogenesis. DNA adduct formation is thought to initiate carcinogenesis, so the effect of BghiP on BaP-DNA adduct formation was evaluated using a (32)P-postlabeling assay. The BaP-DNA adduct levels increased following the addition of BghiP, in a dose-dependent manner. However, no adducts were formed with BghiP alone. /A/ previous report showed that cytochrome P450 1A1 (CYP1A1) is responsible for the metabolic activation of BaP and the formation of B[a]P adduct in HepG2 cells. Western blot and Northern blot analyses were used to evaluate whether BaP-induced CYP1A1 protein and mRNA levels increased following the addition of BghiP. Our data showed that BghiP enhanced BaP-induced CYP1A1 protein and its mRNA levels. To understand whether BghiP enhances BaP-induced CYP1A1 gene expression through the aryl hydrocarbon receptor (AhR) signaling pathway, a gel retardation assay was performed to elucidate the synergistic mechanism of BghiP in BaP-induced CYP1A1 gene expression. The results showed that BghiP causes an increase in the nuclear accumulation of AhR in cells and/or activation of AhR to a DNA-binding form. There was a concordant increase in the transcription activation of CYP1A1 gene and the induction of AhR signal pathway. Our findings demonstrated that BghiP enhances BaP-induced CYP1A1 transcription by AhR activation and suggested that the induction mechanism of CYP1A1 contributes to the cocarcinogenic potential of BghiP in BaP-induced carcinogenesis.
12-O-Tetradecanoylphorbol 13-acetate (TPA), a known tumor promoter, enhances the morphologic transformation of Syrian hamster embryo cells induced by low transforming concentrations of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) (0.025-0.1 ug/mL) without potentiation of cell lethality or of changes in sister chromatid exchanges (SCEs) or chromosomal aberration frequencies. When MNNG was added to logarithmically growing cultures and TPA was added 2, 24, or 48 hr later, no changes in SCE frequency relative to MNNG alone occurred. Similar results were obtained with TPA in cells that had been exposed to MNNG in stationary growth phase. Whereas no transformation occurred with TPA alone and pretreatment with TPA did not affect MNNG transformation, its addition 2 hr after MNNG reduced transformation frequency but addition 24-72 hr after MNNG increased the transformation frequency up to 6-fold. TPA had a minimal effect on increasing the transformation frequency (2-fold) induced by MNNG at 0.25 ug/mL, a high concentration. Of three polycyclic hydrocarbons, perylene, benzo[g,h,i]perylene, and benz[a]anthracene, known as weak or noncarcinogens, only benz[a]anthracene induced a very low transformation frequency; however, after TPA, transformation occurred with all three. Because the number of cells whose transformation was initiated by low doses of carcinogen is much larger than the number of cells giving rise to transformed colonies in the absence of TPA, the frequency of the initial event is greater than can be expected from point mutations. Furthermore, the promotional aspect of transformation is not accompanied by a parallel increase in SCE.
The genotoxicity of 15 polycyclic aromatic hydrocarbons was determined with the alkaline version of the comet assay employing V79 lung fibroblasts of the Chinese hamster as target cells. These cells lack the enzymes necessary to convert PAHs to DNA-binding metabolites. ... 11 PAHs, i.e., benzo[a]pyrene (BaP), benz[a]anthracene, 7,12-dimethylbenz[a]anthracene, 3-methylcholanthrene, fluoranthene, anthanthrene, 11H-benzo[b]fluorene, dibenz[a,h]anthracene, pyrene, benzo[ghi]perylene and benzo[e]pyrene caused DNA strand breaks even without external metabolic activation, while naphthalene, anthracene, phenanthrene and naphthacene were inactive. When the comet assay was performed in the dark or when yellow fluorescent lamps were used for illumination the DNA-damaging effect of the 11 PAHs disappeared. White fluorescent lamps exhibit emission maxima at 334.1, 365.0, 404.7, and 435.8 nm representing spectral lines of mercury. In the case of yellow fluorescent lamps these emissions were absent. Obviously, under standard laboratory illumination many PAHs are photo-activated, resulting in DNA-damaging species. This feature of PAHs should be taken into account when these compounds are employed for the initiation of skin cancer. ...

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benzo
Stable to photo oxidation.

Dates

Modify: 2023-08-15

Melatonin defends mouse oocyte quality from benzo[ghi]perylene-induced deterioration

Wei-Dong Li, Shuai Yu, Shi-Ming Luo, Wei Shen, Shen Yin, Qing-Yuan Sun
PMID: 30317565   DOI: 10.1002/jcp.27351

Abstract

Benzo[ghi]perylene (B[ghi]P) is a polycyclic aromatic hydrocarbon widely found in haze. Long-term exposure to humans or animals can cause serious damage to the respiratory system. Melatonin is an endogenous natural hormone synthesized and released by the pineal gland. In this study, we investigated the effects of melatonin on in vitro cultured B[ghi]P-exposed mouse oocytes and the protective roles of melatonin. Our data indicate that B[ghi]P exposure leads to meiotic maturation arrest and reduced ability of sperm binding and parthenogenetic activation. Also, B[ghi]P exposure disrupts actin filament dynamics, spindle assembly, and kinetochore-microtubule attachment stability, which results in oocyte aneuploidy. Simultaneously, B[ghi]P exposure disturbs the distribution of mitochondria, increases the level of oxidative stress, and induces apoptosis of oocytes. Whereas all of these toxic effects of B[ghi]P can be restored after melatonin supplement. In conclusion, our findings validate that melatonin has a certain protective effect on preventing the reduced oocyte quality caused by B[ghi]P exposure during meiotic maturation in mouse oocytes.


Cytotoxic and genotoxic effects of Benzo[ghi]perylene on the human bronchial cell line NL-20

Zelmy Castro-Gálvez, Mónika Garrido-Armas, Margarita Isabel Palacios-Arreola, Ulises Torres-Flores, Guadalupe Rivera-Torruco, Ricardo Valle-Rios, Omar Amador-Muñoz, Abrahan Hernández-Hernández, Francisco Arenas-Huertero
PMID: 31518672   DOI: 10.1016/j.tiv.2019.104645

Abstract

Benzo[ghi]perylene is the most abundant polycyclic aromatic hydrocarbon in the atmosphere of highly polluted cities with high altitudes like Mexico City. We evaluated the in vitro cytotoxic and genotoxic effects that Benzo[ghi]perylene could induce to the bronchial cell line NL-20 after 3 h of exposure. Furthermore, exposed cells were washed and maintained for 24 h without the treatment (recovery time), in order to evaluate a persistent damage to the cells. We found that at 3 h of exposure, 20% and 47% of the cells displayed cytoplasmic vesicles (p <0.05) and ɣH2AX foci in the nuclei (p <0.05), respectively. Furthermore, 27% of cells showed translocation of the factor inductor apoptosis into the nuclei (p <0.05) and an increase of proliferating cells was also observed (21%, p <0.05). The cells after recovery time continued displaying morphological changes and ɣH2AX foci, despite of the increased expression (> 2-times fold change) of some DNA repair genes (p <0.05) found before the recovery time. We also found that the cell nuclei contained Benzo[ghi]perylene after the exposure and it remains there after the recovery time (p <0.01). Therefore, hereby we report the cytotoxic and genotoxic effects that Benzo[ghi]perylene is capable to induce to NL-20 cells.


Organocatalyzed Birch Reduction Driven by Visible Light

Justin P Cole, Dian-Feng Chen, Max Kudisch, Ryan M Pearson, Chern-Hooi Lim, Garret M Miyake
PMID: 32662645   DOI: 10.1021/jacs.0c05899

Abstract

The Birch reduction is a powerful synthetic methodology that uses solvated electrons to convert inert arenes to 1,4-cyclohexadienes-valuable intermediates for building molecular complexity. Birch reductions traditionally employ alkali metals dissolved in ammonia to produce a solvated electron for the reduction of unactivated arenes such as benzene (
< -3.42 V vs SCE). Photoredox catalysts have been gaining popularity in highly reducing applications, but none have been reported to demonstrate reduction potentials powerful enough to reduce benzene. Here, we introduce benzo[
]perylene imides as new organic photoredox catalysts for Birch reductions performed at ambient temperature and driven by visible light from commercially available LEDs. Using low catalyst loadings (<1 mol percent), benzene and other functionalized arenes were selectively transformed to 1,4-cyclohexadienes in moderate to good yields in a completely metal-free reaction. Mechanistic studies support that this unprecedented visible-light-induced reactivity is enabled by the ability of the organic photoredox catalyst to harness the energy from two visible-light photons to affect a single, high-energy chemical transformation.


The 3 D Structure of Twisted Benzo[ghi]perylene-Triimide Dimer as a Non-Fullerene Acceptor for Inverted Perovskite Solar Cells

Priyadharsini Karuppuswamy, Hung-Cheng Chen, Pen-Cheng Wang, Chao-Ping Hsu, Ken-Tsung Wong, Chih-Wei Chu
PMID: 29131542   DOI: 10.1002/cssc.201701827

Abstract

Here, we introduced benzo[ghi]perylenetriimide (BPTI) derivatives including monomer and twisted dimer (t-BPTI) as an alternative electron-transport layer (ETL) material to replace the commonly used PC
BM in inverted planar heterojunction perovskite solar cells (PSCs). Moreover, the double ETL was applied in our PSCs with structure of glass/ITO/PEDOT:PSS/perovskite/BPTI/C
or PDI-C4/BCP/Al. The use of a double ETL structure can effectively eliminate the leakage current. The devices with the t-BPTI/C
double ETL yield an average power conversion efficiency of 10.73 % and a maximum efficiency of 11.63 %. The device based on the complete non-fullerene electron acceptors of t-BPTI/PDI-C4 as double ETL achieved maximum efficiency of 10.0 %. Moreover, it was found that the utilization of alloy t-BPTI+BPTI as ETL can effectively reduce the hysteresis effect of PSCs. The results suggest that BPTI-based electron-transport materials are potential alternatives for widely used fullerene acceptors in PSCs.


Benzo[ghi]perylene activates the AHR pathway to exert biological effects on the NL-20 human bronchial cell line

Montserrat Zaragoza-Ojeda, Pilar Eguía-Aguilar, Mario Perezpeña-Díazconti, Francisco Arenas-Huertero
PMID: 27234499   DOI: 10.1016/j.toxlet.2016.05.023

Abstract

Polycyclic aromatic hydrocarbons (PAH) are produced by incomplete combustion of organic material. In the Mexico City atmosphere, the most abundant PAH is benzo[ghi]perylene (BghiP), a gasoline combustion marker. At present, there are no reports of the effects of BghiP on human bronchial cells, so the aim of the study was to evaluate the effects in vitro of BghiP on the NL-20 cell line. Results showed that BghiP induced the formation of small vesicles throughout the cytoplasm, with absence of nuclear fragmentation. At 48h exposition, damage in cell membrane increased significantly at 1.24μg/mL of BghiP (p<0.05). Immunocytochemistry revealed that BghiP provokes nuclear translocation of AhR receptor, which indicates that this compound can induce transcription of genes via receptor binding (AhR pathway activation). BghiP induced a two-fold increase (p<0.05) in the expression of AhR and CYP4B1 (a lung-specific pathway effector). In the presence of the receptor antagonist CH-223191, the loss of viability, the nuclear translocation and the overexpression of genes decreased, though this did not prevent the formation of vesicles. BghiP induced oxidative stress and in presence of the receptor antagonist this increased significantly. In conclusion, BghiP can activate the overexpression of AhR and CYP4B1, and the effects are abated by the AhR receptor antagonist. This is the first report to prove that BghiP utilizes the AhR pathway to exert its toxic effects on the NL-20 human bronchial cell line .


Identifying risk sources of air contamination by polycyclic aromatic hydrocarbons

Jiri Huzlik, Frantisek Bozek, Adam Pawelczyk, Roman Licbinsky, Magdalena Naplavova, Michael Pondelicek
PMID: 28544899   DOI: 10.1016/j.chemosphere.2017.04.131

Abstract

This article is directed to determining concentrations of polycyclic aromatic hydrocarbons (PAHs), which are sorbed to solid particles in the air. Pollution sources were identified on the basis of the ratio of benzo[ghi]perylene (BghiPe) to benzo[a]pyrene (BaP). Because various important information is lost by determining the simple ratio of concentrations, least squares linear regression (classic ordinary least squares regression), reduced major axis, orthogonal regression, and Kendall-Theil robust diagnostics were utilized for identification. Statistical evaluation using all aforementioned methods demonstrated different ratios of the monitored PAHs in the intervals examined during warmer and colder periods. Analogous outputs were provided by comparing gradients of the emission factors acquired from the measured concentrations of BghiPe and BaP in motor vehicle exhaust gases. Based on these outputs, it was possible plausibly to state that the influence of burning organic fuels in heating stoves is prevalent in colder periods whereas in warmer periods transport was the exclusive source because other sources of PAH emissions were not found in the examined locations.


Size distribution and source apportionment of polycyclic aromatic hydrocarbons (PAHs) in aerosol particle samples from the atmospheric environment of Delhi, India

Sandeep Gupta, Krishan Kumar, Arun Srivastava, Alok Srivastava, V K Jain
PMID: 21889785   DOI: 10.1016/j.scitotenv.2011.08.008

Abstract

Ambient aerosol particles were collected using a five-stage impactor at six different sites in Delhi. The impactor segregates the TSPM into five different sizes (viz. >10.9, 10.9-5.4, 5.4-1.6, 1.6-0.7, and <0.7μm). Samples collected were chemically analyzed for all the five size ranges, for the estimation of 16 different PAHs. The particle size distribution of PAHs was observed to be unimodal in nature with the highest peak towards the smallest size aerosol particle (<0.7μm). The five size ranges were categorized into two broad categories viz. coarse (>10.9+10.9 to 5.4+5.4 to 1.6μm) and fine (1.6 to 0.7+<0.7μm). It was observed that the dominant PAHs found were pyrene, benzo(a)pyrene, benzo(ghi)perylene and benzo(b)fluoranthene for both the coarse and fine fractions. Source apportionment of polycyclic aromatic hydrocarbons (PAHs) has been carried out using principal component analysis method (PCA) in both coarse and fine size modes. The major sources identified in this study, responsible for the elevated concentration of PAHs in Delhi, are vehicular emission and coal combustion. Some contribution from biomass burning was also observed.


A spiral designed surface based on amino-perylene grafted polyacrylic acid

Elena Celia, Sonia Amigoni, Elisabeth Taffin de Givenchy, Gregory Pieters, Anne Gaucher, Damien Prim, Jean-Frederic Audibert, Rachel Méallet-Renault, Robert Pansu, Frédéric Guittard
PMID: 25170529   DOI: 10.1039/c4cc04207g

Abstract

This communication shows the possibility of inducing spontaneous special surface organisation by means of grafting a fluorescent aminobenzo[g,h,i]perylene derivative onto surface grown polyacrylic chains.


Associations of Benzo(ghi)perylene and Heptachlorodibenzo-p-dioxin in Serum of Service Personnel Deployed to Balad, Iraq, and Bagram, Afghanistan Correlates With Perturbed Amino Acid Metabolism in Human Lung Fibroblasts

Matthew Ryan Smith, Collynn F Woeller, Karan Uppal, Thomas H Thatcher, Douglas I Walker, Philip K Hopke, Patricia Rohrbeck, Timothy M Mallon, Pamela L Krahl, Mark J Utell, Young-Mi Go, Dean P Jones
PMID: 31800449   DOI: 10.1097/JOM.0000000000001669

Abstract

A study was conducted to identify metabolic-related effects of benzo(ghi)perylene (BghiP) and 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD), on primary human fibroblasts to verify biological associations previously found in occupational health research.
Human lung fibroblasts were exposed to BghiP or HpCDD and extracts were analyzed with a metabolome-wide association study to test for pathways and metabolites altered relative to controls. Gene expression was measured by quantitative-real time polymerase chain reaction.
Metabolic perturbations in amino-acid, oxidative stress, and fatty-acid pathways were observed for BghiP and HpCDD. HpCDD but not BghiP exposure increased gene expression of the amino acid transporters SLC7A5 and SLC7A11.
Exposure to polycyclic aromatic hydrocarbons (PAH) or dioxins perturbs amino acid pathways at physiologically relevant concentrations with different mechanisms. These findings imply an effect on central homeostatic systems by environmental exposures which could have implications on disease susceptibility.


Natural background and anthropogenic inputs of polycyclic aromatic hydrocarbons (PAH) in sediments of South-Western Barents Sea

Stepan Boitsov, H K B Jensen, Jarle Klungsøyr
PMID: 19643470   DOI: 10.1016/j.marenvres.2009.06.013

Abstract

Polycyclic aromatic hydrocarbons (PAH) were measured in sediment cores from 13 locations in South-Western Barents Sea as part of a detailed study of the Norwegian seabed under the MAREANO program. The generally low PAH levels found, an average around 200 ng g(-1) dry weight for sum PAH, indicate low inputs of petroleum hydrocarbons to the marine environment in the area. Differences in PAH composition and various PAH ratios indicate a natural, mostly petrogenic origin of PAH in sediments from the open sea locations, while the fjord locations show higher pyrogenic PAH contents with an increase towards upper sediment layers, indicating low inputs from human activities. Petrogenic PAH levels increase in deeper sediments at open sea locations, also when normalised to total organic carbon (TOC) contents, suggesting natural leakages of oil-related hydrocarbons in the area.


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